3-Phenyl-2-thiophenecarboxaldehyde
Overview
Description
3-Phenyl-2-thiophenecarboxaldehyde is an organic compound with the molecular formula C₁₁H₈OS and a molecular weight of 188.25 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors .
Mechanism of Action
Target of Action
It’s worth noting that the compound is structurally similar to 2-thiophenecarboxaldehyde , which might suggest similar biochemical targets.
Mode of Action
Biochemical Pathways
3-Phenyl-2-thiophenecarboxaldehyde has been used as a precursor in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are involved in various cellular processes, including DNA repair.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction introduces a formyl group at the 2-position of the thiophene ring .
Another method involves the chloromethylation of thiophene, followed by oxidation to yield the aldehyde . The reaction conditions typically involve the use of chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride (ZnCl₂).
Industrial Production Methods
Industrial production of this compound often employs the Vilsmeier-Haack reaction due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in acetic acid.
Major Products Formed
Oxidation: 3-Phenyl-2-thiophenecarboxylic acid.
Reduction: 3-Phenyl-2-thiophenemethanol.
Substitution: 3-Bromo-2-thiophenecarboxaldehyde.
Scientific Research Applications
3-Phenyl-2-thiophenecarboxaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: Another thiophene derivative with a formyl group at the 2-position.
3-Thiophenecarboxaldehyde: Similar to 3-Phenyl-2-thiophenecarboxaldehyde but lacks the phenyl group.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a formyl group on the thiophene ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
3-Phenyl-2-thiophenecarboxaldehyde (C11H8OS) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H8OS
- Molecular Weight: 192.25 g/mol
- Appearance: Yellow to light brown liquid
The structure of this compound features a thiophene ring, which is known for contributing to the compound's unique chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its potential effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Potential
One of the most promising applications of this compound is as a precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in DNA repair mechanisms within cells, and inhibitors of these enzymes have shown promise in cancer therapy by promoting cell death in cancerous cells .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Processes | Observations |
---|---|---|
Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition observed |
Anticancer | Cancer cells | Potential as a PARP inhibitor leading to increased cell death |
The biological activity of this compound is believed to involve interactions with specific enzymes and cellular receptors. Preliminary studies suggest that it may modulate enzyme activity related to microbial resistance and cancer cell proliferation .
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Cell Signaling Modulation : It has been suggested that the compound can influence cell signaling pathways, which are critical for cellular responses to external stimuli.
Study on Antimicrobial Efficacy
A recent study focused on synthesizing nickel(II) complexes with Schiff bases derived from thiophene carboxaldehyde and phenyl acetic hydrazide. The results indicated that these complexes exhibited enhanced antimicrobial activity compared to their parent compounds, highlighting the importance of structural modifications in enhancing biological efficacy .
Research on PARP Inhibition
In another study, researchers explored the synthesis of novel PARP inhibitors using derivatives of this compound. The findings revealed that these inhibitors could effectively block PARP activity, which is crucial for cancer cell survival, thereby presenting a potential therapeutic strategy against various cancers .
Properties
IUPAC Name |
3-phenylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHSFOAXGMMUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355987 | |
Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26170-85-4 | |
Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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